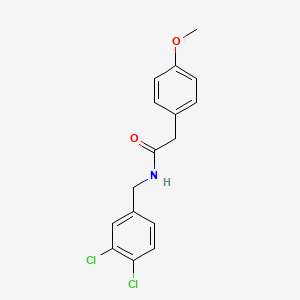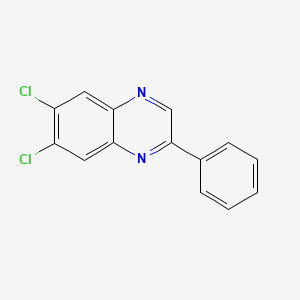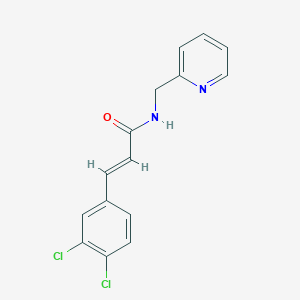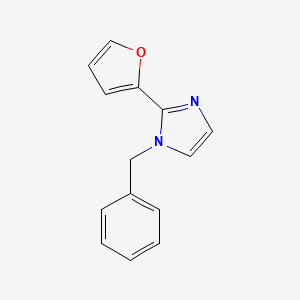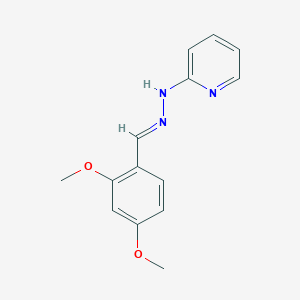![molecular formula C19H18N4O4S B5714696 N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)
N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. In
作用機序
N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide acts by binding to the regulatory domain of PKC, preventing its activation and subsequent signaling cascade. This mechanism of action is selective for PKC, as this compound does not inhibit other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, indicating its potential as a cancer therapeutic agent. This compound has also been shown to improve insulin sensitivity in diabetic mice, suggesting its potential use in treating diabetes. Additionally, this compound has been studied for its neuroprotective effects in models of Alzheimer's disease, demonstrating its potential as a treatment for this debilitating condition.
実験室実験の利点と制限
One advantage of N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide is its selectivity for PKC, which allows for targeted inhibition of this enzyme without affecting other kinases. This selectivity also reduces the likelihood of off-target effects and toxicity. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, this compound's mechanism of action may not be applicable to all diseases, limiting its potential therapeutic use.
将来の方向性
Future research on N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide could focus on optimizing its synthesis to increase yield and purity, as well as improving its solubility in aqueous solutions. Additionally, further studies could explore this compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular disease. Finally, this compound's mechanism of action could be further elucidated to better understand its effects on PKC and other signaling pathways.
合成法
The synthesis of N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide involves the reaction between 2-naphthylsulfonyl chloride and N-(2-aminoethyl)pyridine-4-carboxamide in the presence of triethylamine. The resulting product is then treated with methyl chloroformate to obtain this compound. This method has been optimized to increase yield and purity of the compound.
科学的研究の応用
N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide has been studied for its potential use as a selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in signal transduction pathways, cell proliferation, and apoptosis. Abnormal PKC activity has been linked to various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has shown promising results in inhibiting PKC activity in vitro and in vivo, making it a potential therapeutic agent for these diseases.
特性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-23(13-18(24)27-22-19(20)15-8-10-21-11-9-15)28(25,26)17-7-6-14-4-2-3-5-16(14)12-17/h2-12H,13H2,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFRBSBNRBAPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)ON=C(C1=CC=NC=C1)N)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O/N=C(/C1=CC=NC=C1)\N)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

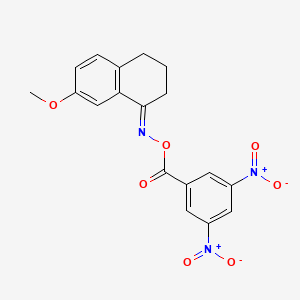
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)
![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)

